molecular formula C12H8O4 B1303643 2-(5-Formylfuran-2-yl)benzoic acid CAS No. 88460-72-4

2-(5-Formylfuran-2-yl)benzoic acid

Cat. No. B1303643
CAS RN: 88460-72-4
M. Wt: 216.19 g/mol
InChI Key: IOKDFDKKAQANIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(5-Formylfuran-2-yl)benzoic acid” is a chemical compound with the CAS Number: 88460-72-4 . It has a molecular weight of 216.19 and its IUPAC name is 2-(5-formyl-2-furyl)benzoic acid . It is stored in an inert atmosphere at 2-8°C .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H8O4 . The InChI Code is 1S/C12H8O4/c13-7-8-5-6-11(16-8)9-3-1-2-4-10(9)12(14)15/h1-7H, (H,14,15) .


Physical And Chemical Properties Analysis

“this compound” appears as a pale yellow to light yellow solid . It has a melting point of >114°C (dec.) . It is slightly soluble in DMSO and Methanol .

Scientific Research Applications

Microwave Assisted Synthesis and Antimicrobial Activity

2-(5-Formylfuran-2-yl)benzoic acid is utilized in the synthesis of thiazolidinones, which exhibit antibacterial and antifungal activities. The synthesis process involves microwave irradiation, enhancing reaction rates significantly compared to conventional methods. This application demonstrates the compound's role in developing potential antimicrobial agents (Sodha et al., 2003).

Synthesis of Pyrrolo Benzodiazepines

Another application is in the synthesis of pyrrolo benzodiazepines, which are important in medicinal chemistry. This compound derivatives are used as intermediates in creating these compounds, highlighting its utility in the synthesis of complex organic molecules (Schindler et al., 2008).

Reversible Luminescent Sensors for Ion Detection

This compound also finds application in the development of chemosensors for the detection of ions like cyanide and mercury. Its derivatives have been used to create sensors that exhibit fluorescence quenching upon interaction with these ions, showcasing its potential in environmental monitoring and safety applications (Emandi et al., 2018).

Photolabile Protecting Group in Organic Synthesis

It is used in the synthesis of photolabile protecting groups. The derivative of this compound, upon photolysis, releases benzoic acid and demonstrates potential for controlled release in chemical synthesis (Lin & Abe, 2021).

Role in Food and Pharmaceuticals

Derivatives of benzoic acid, including this compound, are commonly found in foods and used as additives. They serve as antibacterial and antifungal preservatives and flavoring agents, indicating their significance in food science and technology (del Olmo et al., 2017).

Antimicrobial Activities of Derivatives

The compound's derivatives are synthesized and characterized for their antimicrobial activities, further emphasizing its role in developing new antimicrobial agents (Mishra et al., 2019).

Safety and Hazards

This compound is associated with several hazard statements including H302-H312-H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust and washing skin thoroughly after handling .

Future Directions

While specific future directions for “2-(5-Formylfuran-2-yl)benzoic acid” are not mentioned in the search results, it’s worth noting that similar compounds have been used in the development of stable dye-sensitized solar cells , indicating potential applications in sustainable energy technologies.

Mechanism of Action

Target of Action

It is known that this compound is used in the field of medicinal chemistry , suggesting that it may interact with various biological targets.

Mode of Action

It is known that this compound can be involved in various chemical reactions, such as suzuki coupling , which is a type of palladium-catalyzed cross coupling reaction. This suggests that the compound may interact with its targets through covalent bonding or other types of chemical interactions.

Biochemical Pathways

Given its involvement in suzuki coupling , it may play a role in the synthesis of biologically active molecules, potentially affecting various biochemical pathways.

Result of Action

Given its use in the synthesis of biologically active molecules , it may have various effects at the molecular and cellular levels, depending on the specific molecules that are synthesized.

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions may affect its stability.

properties

IUPAC Name

2-(5-formylfuran-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4/c13-7-8-5-6-11(16-8)9-3-1-2-4-10(9)12(14)15/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKDFDKKAQANIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378147
Record name 2-(5-formylfuran-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88460-72-4
Record name 2-(5-formylfuran-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Formylfuran-2-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-(5-Formylfuran-2-yl)benzoic acid
Reactant of Route 3
Reactant of Route 3
2-(5-Formylfuran-2-yl)benzoic acid
Reactant of Route 4
Reactant of Route 4
2-(5-Formylfuran-2-yl)benzoic acid
Reactant of Route 5
Reactant of Route 5
2-(5-Formylfuran-2-yl)benzoic acid
Reactant of Route 6
Reactant of Route 6
2-(5-Formylfuran-2-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.